molecular formula C21H25ClN2O3 B15182206 Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- CAS No. 132680-92-3

Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)-

Cat. No.: B15182206
CAS No.: 132680-92-3
M. Wt: 388.9 g/mol
InChI Key: AODBANTZCHIKOI-HBPAQXCTSA-N
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Description

The compound Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- (CAS: 132680-92-3) is a structurally complex molecule characterized by a bicyclic isoquinoline core substituted with methoxy and dimethyl groups, a phenylacetamide side chain, and a monohydrochloride salt form. Its stereochemistry is defined as the Z-isomer, confirmed via InChIKey AODBANTZCHIKOI-HBPAQXCTSA-N . Synonyms such as LS-9171 and CID 6449244 are used in chemical databases, reflecting its inclusion in diverse screening libraries .

Properties

CAS No.

132680-92-3

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

(2Z)-2-(6,7-dimethoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-phenylacetamide;hydrochloride

InChI

InChI=1S/C21H24N2O3.ClH/c1-21(2)13-14-10-18(25-3)19(26-4)11-16(14)17(23-21)12-20(24)22-15-8-6-5-7-9-15;/h5-12,23H,13H2,1-4H3,(H,22,24);1H/b17-12-;

InChI Key

AODBANTZCHIKOI-HBPAQXCTSA-N

Isomeric SMILES

CC1(CC2=CC(=C(C=C2/C(=C/C(=O)NC3=CC=CC=C3)/N1)OC)OC)C.Cl

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=CC(=O)NC3=CC=CC=C3)N1)OC)OC)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acetamide, 2-(3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-phenyl-, monohydrochloride, (Z)- has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison Insights :

  • Substituent Impact on Yield : Bulky groups (e.g., benzyl in 33 ) improve synthesis yields (82%) compared to smaller alkyl chains (15% for 31 ), likely due to steric stabilization during cyclization .
  • Pharmacological Relevance : These compounds exhibit selective antagonism for the orexin-1 receptor, a target for neuropsychiatric disorders. The target compound’s lack of a benzyl group may alter receptor binding kinetics, though its pharmacological profile remains uncharacterized in the provided evidence.

Comparison with Pesticidal Acetamides

lists pesticidal acetamides with chloro and alkyl/aryl substituents. For example:

  • 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor): Herbicidal activity via inhibition of fatty acid synthesis .
  • 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : Pre-emergent herbicide targeting weed seedlings .

Structural Divergence :

  • The target compound lacks chloro substituents and instead features methoxy and dimethyl groups on the isoquinoline ring. This difference likely shifts its application from agrochemical to biomedical research.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves condensation reactions under reflux conditions. For example, reacting 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with acrylonitrile or substituted acrylonitriles in ethanol or dry benzene at elevated temperatures (e.g., 155°C) yields intermediates, which are further functionalized. Isolation is achieved via crystallization from solvents like ethanol or dimethyl sulfoxide (DMSO), with yields ranging from 75% to 85% . Advanced steps may require bases such as triethylamine or sodium hydride to facilitate nucleophilic substitutions .

Q. Which spectroscopic techniques are essential for characterization?

  • 1H/13C NMR : Critical for confirming the Z-configuration and identifying substituent environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks matching C21H19N5O2 for derivatives) .

Q. How can solubility be experimentally determined for this compound?

Use the shake-flask method : Saturate the compound in buffers (pH 1–7.4) or organic solvents (e.g., DMSO, ethanol) at 25°C. Analyze supernatant via HPLC or UV-Vis spectroscopy to quantify dissolved material . Note that solubility may be limited in aqueous media, necessitating co-solvents for biological assays .

Q. What stability considerations are relevant during storage?

Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the isoquinoline core. Monitor degradation via TLC or HPLC over time, particularly in solutions containing protic solvents (e.g., methanol) .

Advanced Questions

Q. How can reaction yields be optimized under varying solvent conditions?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce selectivity. Ethanol balances reactivity and purity (85% yield) .
  • Temperature : Reflux (e.g., 155°C in ethanol) improves kinetics but risks decomposition. Lower temperatures (80–100°C) with prolonged reaction times (24–48 hrs) may improve selectivity .
  • Catalysts : Triethylamine (10 mol%) accelerates imine formation, while NaHCO3 minimizes side reactions .

Q. How to resolve contradictions in NMR data across studies?

  • Deuterated solvents : Use DMSO-d6 or CDCl3 to avoid solvent-induced shifts .
  • Calibration : Reference internal standards (e.g., TMS) and cross-check with 2D NMR (COSY, HSQC) to assign overlapping peaks .
  • Impurity profiling : Compare with synthetic intermediates to identify unreacted starting materials .

Q. What methodologies align theoretical and experimental spectral data (e.g., FTIR, HOMO-LUMO)?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate IR spectra and HOMO-LUMO gaps. Compare experimental FTIR peaks (e.g., C=O at 1650 cm⁻¹) with computational results to validate electronic properties . Adjust substituent electronegativity in models to refine accuracy .

Q. What in vitro assays evaluate biological activity?

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Screen against kinases or proteases (e.g., EGFR, COX-2) via fluorescence-based assays .
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

Q. How to address regioselectivity in functionalization reactions?

  • Directing groups : Install electron-withdrawing groups (e.g., nitro) on the phenyl ring to guide electrophilic substitution .
  • Metal catalysis : Use Pd(OAc)2 for C–H activation at the isoquinoline 3-position .

Q. What strategies improve stability in biological assays?

  • Prodrug design : Modify the acetamide group with ester prodrugs to enhance plasma stability .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

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